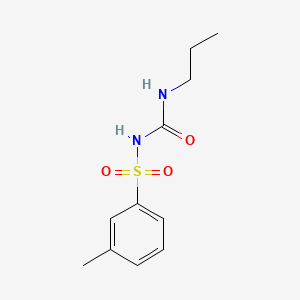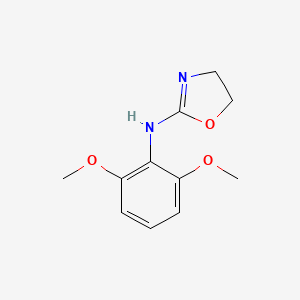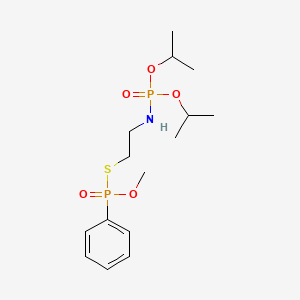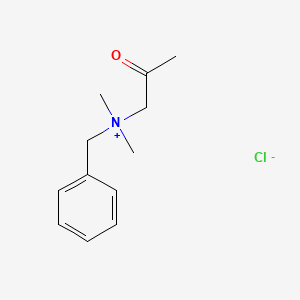
Benzyl-dimethyl-(2-oxopropyl)azanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-dimethyl-(2-oxopropyl)azanium chloride is a quaternary ammonium compound with the molecular formula C12H18ClNO. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its stability and solubility in water, making it a valuable component in many chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-dimethyl-(2-oxopropyl)azanium chloride can be synthesized through several methods. One common route involves the reaction of benzyl chloride with dimethylamine, followed by the addition of 2-oxopropyl chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The process includes the careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl-dimethyl-(2-oxopropyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include various substituted ammonium compounds, oxides, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl-dimethyl-(2-oxopropyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in cell culture studies as a disinfectant and preservative due to its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in antiseptic formulations.
Mechanism of Action
The mechanism of action of benzyl-dimethyl-(2-oxopropyl)azanium chloride involves its interaction with cellular membranes. The compound disrupts the membrane integrity by altering the permeability, leading to the leakage of cellular contents and eventual cell death. This mechanism is particularly effective against a wide range of microorganisms, making it a potent antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Methacryloxyethyldimethylbenzyl ammonium chloride: Similar in structure but contains a methacryloxy group, making it useful in polymer chemistry.
Benzyldimethyl-n-dodecylammonium chloride: Contains a longer alkyl chain, providing enhanced surfactant properties.
Uniqueness
Benzyl-dimethyl-(2-oxopropyl)azanium chloride stands out due to its balanced properties of solubility, stability, and antimicrobial efficacy. Its unique structure allows for versatile applications across different scientific and industrial fields, making it a valuable compound for various research and practical uses .
Properties
CAS No. |
13171-36-3 |
|---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
benzyl-dimethyl-(2-oxopropyl)azanium;chloride |
InChI |
InChI=1S/C12H18NO.ClH/c1-11(14)9-13(2,3)10-12-7-5-4-6-8-12;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OEEYPWMITPUJSX-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


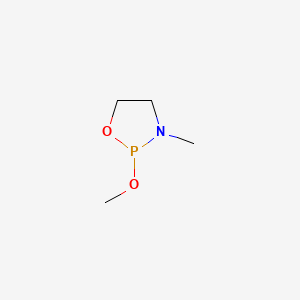
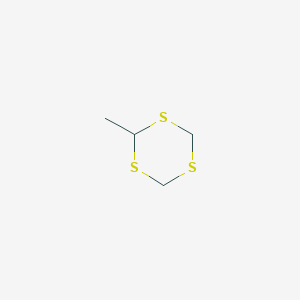
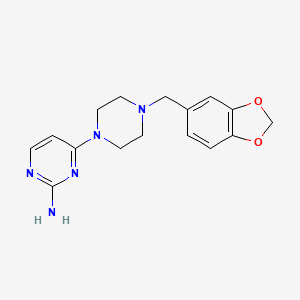

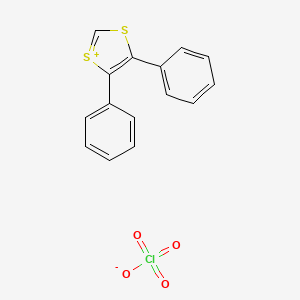
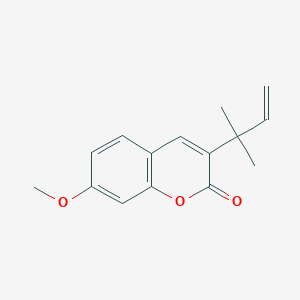
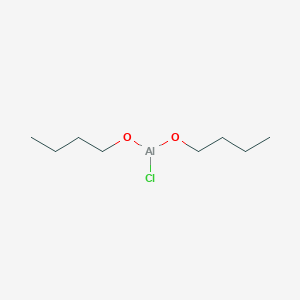
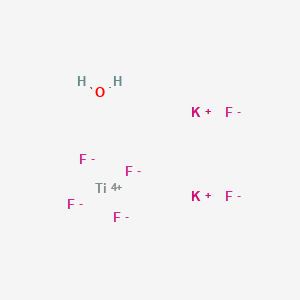
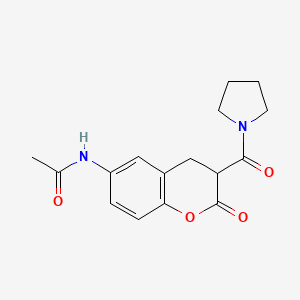

![({[Dichloro(fluoro)methyl]sulfanyl}methyl)carbamyl fluoride](/img/structure/B14710051.png)
